rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid
Description
Chemical Structure: The compound features a bicyclo[3.2.1]octane core with a tert-butoxycarbonyl (Boc) group at the 3-aza position and an acetic acid substituent at the 8-yl position. Its molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol . Key Properties:
- Solubility: Limited solubility in aqueous media due to the hydrophobic Boc group.
- Reactivity: The Boc group enhances stability during synthesis, while the acetic acid moiety enables conjugation or salt formation .
- Applications: Used as a building block in medicinal chemistry, particularly for designing enzyme inhibitors or receptor ligands .
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[(1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octan-8-yl]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-4-5-10(8-15)11(9)6-12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10+,11? |
InChI Key |
DCRMSHLCTZMJHG-ZACCUICWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2CC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)C2CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[32One efficient method utilizes flow microreactor systems, which offer enhanced control over reaction conditions and improved yields compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl chloroformate as the tert-butoxycarbonyl source, in the presence of a base such as triethylamine, under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which provide better heat and mass transfer, leading to higher efficiency and sustainability . The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is a key intermediate in the synthesis of drugs targeting neurological disorders and other medical conditions.
Industry: The compound’s unique structure makes it valuable in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect amine functionalities during chemical reactions, allowing for selective modifications. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights structural and functional differences between the target compound and analogs:
Key Differences and Implications
Core Ring System :
- Bicyclo[3.2.1]octane (target) offers moderate rigidity compared to bicyclo[3.2.0]heptane (higher strain) or bicyclo[4.2.0]octane (larger cavity) .
- Oxygen substitution (e.g., 8-oxa derivatives) reduces hydrophobicity but may limit metabolic stability .
Substituent Effects :
- Boc Group : Enhances stability and protects amines during synthesis, but reduces solubility .
- Acetic Acid vs. Hydrochloride Salt : The free acid form (target) is less soluble than hydrochloride salts but allows for covalent modifications .
- Stereochemistry : Substituent positions (6-yl vs. 8-yl) influence receptor binding and spatial interactions .
Analogs with amino groups (e.g., tert-butyl endo-3-amino derivatives) show enhanced reactivity in peptide coupling .
Biological Activity
The compound rel-2-((1R,5S,8r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid (CAS No. 1290625-69-2) is a member of the azabicyclo family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C14H23NO4, with a molecular weight of 269.33 g/mol. The compound features a bicyclic structure that contributes to its biological interactions.
Research indicates that compounds with azabicyclo structures often interact with various biological targets, including receptors and enzymes involved in pain and inflammation pathways. For instance:
- N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition : Similar compounds have been shown to inhibit NAAA, which plays a role in degrading palmitoylethanolamide (PEA), an endocannabinoid with anti-inflammatory properties. Inhibition of NAAA can prolong the effects of PEA at inflamed sites, enhancing its analgesic efficacy .
- Kappa Opioid Receptor Antagonism : Related azabicyclo compounds have been studied for their ability to act as kappa opioid receptor antagonists. These interactions can modulate pain perception and may offer therapeutic benefits in managing pain without the side effects associated with traditional opioids .
Structure-Activity Relationship (SAR)
A detailed SAR study is crucial for understanding how modifications to the azabicyclo structure affect biological activity:
| Compound | Modification | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 39 | Base compound | 0.042 | NAAA inhibitor |
| 50 | Ethoxymethyl substitution | 0.064 | Enhanced NAAA inhibition |
| 12 | Cyclohexylurea moiety | 0.172 | Kappa receptor antagonist |
The data suggests that specific modifications can significantly enhance the potency and selectivity of these compounds against their biological targets .
Case Study 1: Anti-inflammatory Effects
In a preclinical study, a derivative of the azabicyclo family demonstrated significant anti-inflammatory effects in animal models by inhibiting NAAA activity. The results indicated reduced inflammation markers and pain response, suggesting potential applications in chronic pain management .
Case Study 2: Pain Management
Another study evaluated the efficacy of kappa opioid receptor antagonists derived from azabicyclo structures in managing neuropathic pain. The findings revealed that these compounds could effectively reduce pain without the addictive properties associated with mu-opioid agonists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
